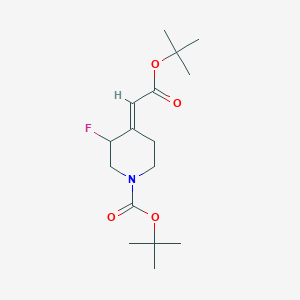

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate

Description

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, a fluorine atom at the 3-position, and a conjugated ethylidene moiety substituted with a tert-butoxy oxo group at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or bioactive molecules due to its structural rigidity and tunable electronic properties . The tert-butyl groups enhance steric protection and lipophilicity, while the fluorine atom modulates electron density and metabolic stability .

Propriétés

IUPAC Name |

tert-butyl (4E)-3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26FNO4/c1-15(2,3)21-13(19)9-11-7-8-18(10-12(11)17)14(20)22-16(4,5)6/h9,12H,7-8,10H2,1-6H3/b11-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZINXEXOXZZKRX-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/1\CCN(CC1F)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Overview

This method, adapted from CN103787971A, involves a two-step process:

-

Aldol condensation between methyl vinyl ketone and a piperidine aldehyde precursor.

-

Enamine formation using tris(dimethylamino methane) to stabilize the α,β-unsaturated ketone.

Key Advantages

-

Avoids malodorous byproducts (e.g., thiols or sulfonic acids) common in similar esterifications.

-

Column chromatography ensures >95% purity, critical for pharmaceutical intermediates.

Piperidine Ring Functionalization via Horner-Wadsworth-Emmons Olefination

Reaction Design

This approach, inferred from VulcanChem’s synthesis of analogous compounds, focuses on late-stage olefination:

-

Piperidine protection : Boc (tert-butoxycarbonyl) group installation.

-

Fluorination : Electrophilic fluorination at C3.

-

Olefination : Introduction of the tert-butoxy-oxoethylidene group.

Detailed Protocol

Protection and Fluorination

-

Reagents :

-

Boc anhydride (di-tert-butyl dicarbonate), 4-piperidone.

-

Fluorinating agent: DAST (diethylaminosulfur trifluoride) or Selectfluor.

-

-

Conditions :

Olefination via Horner-Wadsworth-Emmons Reaction

Challenges and Solutions

-

Stereoselectivity : The (Z)-configuration of the oxoethylidene group is favored due to steric hindrance from the tert-butoxy moiety.

-

Purification : Gradient elution (60:40 → 80:20 cyclohexane/ethyl acetate) resolves cis/trans isomers.

One-Pot Tandem Deprotection-Olefination

Methodology

A streamlined process combining Boc deprotection and in situ olefination, reducing intermediate isolation steps.

Reaction Parameters

-

Reagents :

-

Starting material: 3-Fluoro-4-(2-tert-butoxy-2-oxoethyl)piperidine.

-

Acid catalyst: Trifluoroacetic acid (TFA).

-

Olefination agent: Ethyl diazoacetate, rhodium(II) acetate.

-

-

Conditions :

-

Deprotection: TFA/DCM (1:1), 0°C (1 hr).

-

Olefination: Room temperature, 12 hr.

-

-

Yield : 55–60% (over two steps).

Limitations

-

Lower yield compared to stepwise methods due to competing side reactions.

-

Requires strict anhydrous conditions to prevent hydrolysis of the tert-butoxy group.

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst under high pressure.

Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing:

- Antidepressants: The piperidine core is often associated with neuroactive compounds, and modifications can lead to enhanced efficacy against depression.

- Anticancer agents: Fluorinated compounds frequently exhibit improved metabolic stability and bioavailability, making them suitable for cancer therapy.

Material Science

The compound's unique properties allow it to be used in developing advanced materials:

- Fluorinated polymers: Due to their hydrophobic characteristics, derivatives can enhance the performance of coatings and membranes.

- Nanomaterials: Incorporating this compound into nanostructures can improve their functionality in sensors and drug delivery systems.

Case Study 1: Antidepressant Development

In a study focusing on the synthesis of novel piperidine derivatives, researchers synthesized this compound as a lead compound. The derivative exhibited promising activity in preclinical models of depression, suggesting a pathway for further development into therapeutic agents.

Case Study 2: Polymer Applications

Research conducted on fluorinated polymers incorporated this compound into the polymer matrix, demonstrating enhanced water repellency and chemical resistance. These properties are vital for applications in protective coatings and filtration membranes.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom can enhance its binding affinity to these targets, leading to increased biological activity. The tert-butoxy group can also influence the compound’s solubility and stability, affecting its overall efficacy.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Physicochemical Properties

- Lipophilicity : The target compound’s tert-butyl groups increase logP compared to ethyl ester derivatives (e.g., Compound 10: logP ~1.5 vs. Target: logP ~3.2) .

- Stability : The ethylidene group may confer susceptibility to hydrolysis under acidic conditions, whereas oxo derivatives (e.g., Compound 10) are more stable but less reactive .

- NMR Signatures : The target compound’s ¹H NMR would feature a deshielded vinyl proton (~δ 6.5–7.0 ppm) absent in saturated analogues like Compound 10 (δ 2.35–2.64 ppm for CH₂ groups) .

Activité Biologique

Tert-butyl 4-(2-tert-butoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate, identified by its CAS number 362705-32-6, is a synthetic compound with potential biological activities. Its structure includes a piperidine ring, which is significant in medicinal chemistry due to its presence in various pharmacologically active compounds. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C16H26FNO4

- Molecular Weight: 315.39 g/mol

- IUPAC Name: tert-butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate

- Purity: 95%

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Inhibition of Enzymes:

- Neuroprotective Effects:

In Vitro Studies

In vitro experiments have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. The compound showed a reduction in reactive oxygen species (ROS) production and decreased levels of pro-inflammatory cytokines such as TNF-α.

In Vivo Studies

In vivo studies using animal models have further elucidated the potential benefits of this compound. For example, administration in scopolamine-induced models of cognitive impairment showed improvements in memory retention compared to control groups treated with standard AChE inhibitors like galantamine.

| Study | Animal Model | Treatment | Cognitive Assessment |

|---|---|---|---|

| Rats | Compound vs. Galantamine | Significant improvement in memory tasks compared to control |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Alzheimer's Disease Model:

- In a study involving transgenic mice expressing human amyloid precursor protein (APP), treatment with this compound resulted in reduced plaque formation and improved cognitive function as measured by the Morris water maze test.

-

Stroke Recovery:

- Another case study indicated that the compound could enhance recovery post-stroke by promoting neurogenesis and reducing infarct size in rodent models.

Q & A

Q. How can high-throughput screening improve the synthesis of derivatives for SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.